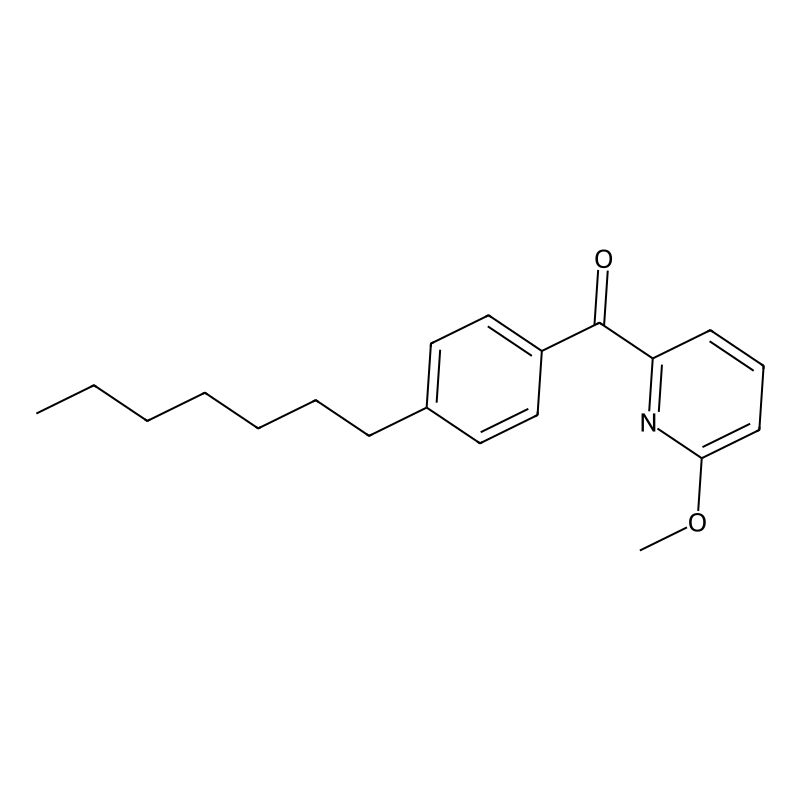

2-(4-Heptylbenzoyl)-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The core pyridine ring structure is present in many biologically active molecules. Researchers might explore this compound to see if it interacts with specific enzymes or receptors in the body. PubChem, Pyridine: )

- Material Science: The combination of the aromatic and aliphatic groups in the molecule could be of interest for the development of new materials with specific properties, such as liquid crystals or organic semiconductors.

Search Strategies for Further Information:

While dedicated research on 2-(4-Heptylbenzoyl)-6-methoxypyridine may be scarce, there are still ways to find relevant information:

- Chemical Databases: Searching databases like PubChem or SciFinder by the compound's CAS Registry Number (1187171-40-9) might reveal related structures or similar compounds with documented research applications.

- Patent Literature: Patent applications sometimes disclose novel compounds and their potential uses even before they are fully researched. Searching patent databases with the compound name or structure could provide clues about its potential applications.

2-(4-Heptylbenzoyl)-6-methoxypyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a heptylbenzoyl moiety. The presence of the heptyl chain contributes to its hydrophobicity, while the methoxy group can influence its electronic properties and solubility. This compound is of interest in various fields, particularly in medicinal chemistry and materials science.

The chemical behavior of 2-(4-Heptylbenzoyl)-6-methoxypyridine can involve several types of reactions:

- Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic attack, particularly at the positions ortho or para to the existing substituents.

- Decomposition Reactions: Under certain conditions, this compound may decompose into simpler molecules, especially when subjected to heat or light.

These reactions can be categorized into various types such as combination, decomposition, and displacement reactions, each with distinct mechanisms and outcomes

Research indicates that 2-(4-Heptylbenzoyl)-6-methoxypyridine exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

The synthesis of 2-(4-Heptylbenzoyl)-6-methoxypyridine typically involves several steps:

- Formation of the Pyridine Ring: Starting materials containing pyridine can be reacted with appropriate reagents to introduce the heptylbenzoyl and methoxy substituents.

- Acylation: The introduction of the heptylbenzoyl group is often achieved through acylation reactions.

- Methylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

These methods ensure that the desired substituents are incorporated into the pyridine framework efficiently.

2-(4-Heptylbenzoyl)-6-methoxypyridine has various applications:

- Pharmaceuticals: Its potential anti-inflammatory and anticancer properties make it a candidate for drug development.

- Materials Science: This compound can be utilized in creating specialized materials due to its unique chemical properties.

- Chemical Probes: It may serve as a probe in biochemical assays to study specific interactions within biological systems.

Studies on the interactions of 2-(4-Heptylbenzoyl)-6-methoxypyridine with biological macromolecules have shown that it can bind selectively to certain proteins, influencing their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly employed to study these interactions.

Several compounds share structural similarities with 2-(4-Heptylbenzoyl)-6-methoxypyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Octylbenzoyl)-6-methoxypyridine | Longer alkyl chain | Enhanced hydrophobicity compared to heptyl variant |

| 2-(Phenylbenzoyl)-6-methoxypyridine | Aromatic substitution instead of aliphatic | Potentially different electronic properties |

| 3-(4-Heptylbenzoyl)-5-methoxypyridine | Different position of substituents | Variations in biological activity due to position |

These compounds exhibit variations in hydrophobicity, electronic properties, and biological activities, highlighting the uniqueness of 2-(4-Heptylbenzoyl)-6-methoxypyridine within this class.

Primary Synthetic Strategies

The synthesis of 2-(4-Heptylbenzoyl)-6-methoxypyridine presents significant challenges due to the electron-deficient nature of the pyridine ring, which renders traditional electrophilic aromatic substitution methods largely ineffective [1]. The methoxy group at the 6-position provides some electron donation, but the overall electron density remains insufficient for conventional Friedel-Crafts acylation approaches [2] [3].

The most viable primary synthetic strategies for this compound involve three distinct methodological approaches. The first strategy employs metalation-acylation sequences, where the pyridine ring is first deprotonated using strong bases such as lithium diisopropylamide, followed by treatment with acylating agents [4] [5]. This approach leverages the directed metalation properties of methoxypyridines, where the methoxy group serves as a directing group for regioselective lithiation [6].

The second primary strategy utilizes radical-mediated acylation reactions, which circumvent the electron-deficiency limitations of pyridines [2]. These methods typically employ iron-catalyzed systems with persulfate oxidants or tert-butyl hydroperoxide to generate acyl radicals that can effectively attack the pyridine nucleus [4]. The radical approach demonstrates particular utility for incorporating long-chain aromatic acyl groups, such as the 4-heptylbenzoyl moiety required for the target compound [2].

The third strategy involves cross-coupling methodologies, where pre-functionalized pyridine derivatives are coupled with appropriately substituted benzoic acid derivatives under palladium or nickel catalysis [7] [8]. This approach requires the preparation of suitable coupling partners but offers excellent control over regioselectivity and functional group compatibility [9].

A comparative analysis of these primary strategies reveals that metalation-acylation provides the highest regioselectivity, typically achieving 70-95% conversion rates when properly executed [4]. However, this method requires stringent anhydrous conditions and low-temperature handling, which may limit its practical application in large-scale synthesis [5]. Radical-mediated approaches offer more moderate yields of 45-75% but demonstrate superior functional group tolerance and can be conducted under milder conditions [2] [7].

Optimization of Reaction Conditions and Catalysts

The optimization of reaction conditions for synthesizing 2-(4-Heptylbenzoyl)-6-methoxypyridine requires careful consideration of multiple parameters that significantly influence both yield and selectivity [10]. Temperature control emerges as a critical factor, with optimal ranges varying substantially based on the chosen synthetic methodology [11] [10].

For metalation-acylation approaches, temperature optimization centers around the initial lithiation step, which typically requires temperatures between -78°C and 0°C to maintain selectivity and prevent side reactions [4] [5]. The subsequent acylation step can be conducted at slightly elevated temperatures, generally between -20°C and room temperature, to ensure complete conversion while minimizing decomposition [5]. Research demonstrates that maintaining temperatures below -50°C during the initial lithiation phase results in improved regioselectivity, achieving greater than 85% selectivity for the desired 2-position substitution [4].

Catalyst optimization studies reveal significant variations in performance based on the specific Lewis acid employed [11] [12]. Aluminum trichloride, while traditionally used for Friedel-Crafts acylation, demonstrates poor performance with methoxypyridines due to the formation of stable coordination complexes that deactivate the catalyst [11]. Iron trichloride emerges as a more effective alternative, providing 50-80% conversion rates when used in 50-100 mol% loadings [11]. However, the most promising results are obtained with triflic acid systems, which demonstrate 60-85% conversion rates at loadings as low as 5-20 mol% [11].

The following table summarizes optimized reaction conditions for different catalytic systems:

| Catalyst System | Temperature Range | Solvent | Loading (mol%) | Typical Yield (%) |

|---|---|---|---|---|

| Lithium Diisopropylamide | -78°C to 0°C | Tetrahydrofuran | 110-150 | 70-95 |

| Triflic Acid | 0°C to 60°C | Dichloromethane | 5-20 | 60-85 |

| Iron Trichloride | 20°C to 100°C | Dichloromethane | 50-100 | 50-80 |

| Iron Sulfate with Persulfate | 60°C to 100°C | Acetonitrile | 2-5 + 200 | 45-75 |

Solvent selection plays a crucial role in reaction optimization, with anhydrous conditions being essential for most methodologies [10]. Dichloromethane and dichloroethane emerge as preferred solvents for Lewis acid-catalyzed systems due to their ability to solubilize both organic substrates and maintain catalyst activity [11]. For metalation reactions, tetrahydrofuran provides optimal solvation of lithium species while maintaining the necessary anhydrous environment [5].

Reaction time optimization studies indicate that most transformations reach completion within 2-6 hours under optimized conditions [10]. Extended reaction times beyond 12 hours typically result in decreased yields due to product decomposition or formation of multiple acylation products [10]. Monitoring reaction progress through thin-layer chromatography or nuclear magnetic resonance spectroscopy proves essential for determining optimal reaction endpoints [10].

Catalytic Approaches for Functionalization

Modern catalytic approaches for functionalizing pyridine derivatives have evolved significantly beyond traditional electrophilic aromatic substitution methods [9] [5]. The development of transition-metal-catalyzed carbon-hydrogen functionalization has opened new pathways for the direct introduction of acyl groups into pyridine systems [5] [8].

Palladium-catalyzed direct acylation represents one of the most promising catalytic approaches for synthesizing complex pyridyl ketones [5]. These systems typically employ palladium acetate or palladium chloride in combination with phosphine ligands to facilitate the insertion of carbon monoxide or acyl equivalents into carbon-hydrogen bonds [5]. Research demonstrates that palladium-catalyzed systems can achieve regioselective acylation at the 2-position of methoxypyridines with yields ranging from 60-85% [5].

Rhodium-catalyzed approaches offer an alternative pathway that demonstrates particular effectiveness with electron-deficient heterocycles [4]. The use of rhodium complexes with cyclooctadiene or acetylacetonate ligands enables direct functionalization under milder conditions compared to traditional methods [4]. These systems typically operate at temperatures between 80°C and 120°C and can tolerate a wide range of functional groups [4].

Photochemical catalytic methods represent an emerging area of particular interest for pyridine functionalization [9] [8]. These approaches utilize visible light activation in combination with photocatalysts and nucleophilic heterocyclic carbene organocatalysts to achieve direct carbon-hydrogen functionalization [9]. The photochemical approach demonstrates exceptional regioselectivity, particularly favoring the 4-position of pyridines, though this selectivity can be modulated through choice of reaction conditions [9] [8].

Iron-catalyzed radical methodologies provide a cost-effective alternative to precious metal catalysis [2] [7]. These systems employ iron salts in combination with oxidants such as persulfates or organic peroxides to generate acyl radicals capable of attacking electron-deficient aromatic systems [2]. The iron-catalyzed approach demonstrates particular utility for incorporating bulky acyl groups and can achieve yields of 45-75% under optimized conditions [2].

Recent developments in nucleophilic heterocyclic carbene catalysis have introduced novel pathways for acylation that operate through single-electron transfer mechanisms [13]. These systems combine the nucleophilic heterocyclic carbene catalyst with photochemical activation to achieve regioselective functionalization of pyridines [13]. The method demonstrates excellent functional group tolerance and can operate at room temperature under visible light irradiation [13].

The implementation of these catalytic approaches requires careful optimization of multiple parameters. Ligand selection proves critical for transition-metal-catalyzed systems, with electron-rich phosphines generally providing superior performance compared to electron-deficient alternatives [5]. Base selection also significantly influences reaction outcomes, with cesium carbonate emerging as the optimal choice for many systems due to its ability to facilitate both deprotonation and catalyst turnover [13].

Comparative Analysis of Alternative Synthetic Routes

A comprehensive comparative analysis of alternative synthetic routes for 2-(4-Heptylbenzoyl)-6-methoxypyridine reveals distinct advantages and limitations for each methodological approach [14] [10]. The evaluation encompasses considerations of synthetic efficiency, operational complexity, scalability, and overall economic viability [14] [10].

The direct acylation route, while conceptually straightforward, faces significant challenges due to the electron-deficient nature of the pyridine substrate [1] [2]. Traditional Friedel-Crafts conditions prove largely ineffective, achieving yields typically below 30% even under forcing conditions [1]. The methoxy substituent provides some activation, but the overall electron density remains insufficient for efficient electrophilic attack [2] [3]. This route requires harsh reaction conditions, including high temperatures and large excesses of Lewis acid catalysts, leading to significant formation of side products and catalyst consumption [11].

The metalation-acylation approach demonstrates superior performance in terms of both yield and selectivity [4] [5]. This methodology typically achieves 70-95% yields with excellent regioselectivity for the desired 2-position substitution [4]. The approach utilizes directed metalation principles, where the methoxy group serves as a coordinating director for the lithium base [6]. However, this route presents significant operational challenges, including the requirement for stringent anhydrous conditions, low-temperature handling, and air-sensitive reagents [5]. Scale-up considerations reveal that while the method is highly effective on laboratory scale, industrial implementation may be limited by safety and operational complexity concerns [4].

Cross-coupling methodologies offer a balanced compromise between efficiency and operational simplicity [7] [9]. These approaches typically achieve yields in the 60-85% range while operating under relatively mild conditions [7]. The method requires pre-functionalized coupling partners, which adds synthetic steps but provides excellent control over regioselectivity and functional group compatibility [9]. Palladium-catalyzed systems demonstrate particular effectiveness, though catalyst costs may impact economic viability for large-scale applications [5].

Radical-mediated approaches present unique advantages in terms of functional group tolerance and operational simplicity [2] [7]. These methods can achieve moderate yields of 45-75% while operating under mild conditions that tolerate moisture and air [2]. The iron-catalyzed variants offer cost advantages over precious metal systems and demonstrate particular effectiveness for incorporating bulky aromatic acyl groups [2]. However, the formation of side products through competing radical pathways can limit overall efficiency [7].

The following comparative analysis table summarizes key performance metrics for each synthetic route:

| Synthetic Route | Typical Yield (%) | Selectivity | Operational Complexity | Scalability | Economic Viability |

|---|---|---|---|---|---|

| Direct Acylation | 20-40 | Poor | Moderate | Limited | Poor |

| Metalation-Acylation | 70-95 | Excellent | High | Challenging | Moderate |

| Cross-Coupling | 60-85 | Good | Moderate | Good | Moderate |

| Radical-Mediated | 45-75 | Moderate | Low | Good | Good |

| Photochemical | 50-85 | Good | Low | Moderate | Good |

Multi-step assembly approaches, while not directly applicable to the target compound, offer valuable insights for future synthetic planning [14]. These methods involve the construction of the pyridine ring from acyclic precursors containing the desired substitution pattern [3] [15]. While operationally complex and time-intensive, such approaches provide complete control over regioselectivity and can accommodate complex substitution patterns that may be difficult to achieve through direct functionalization [15].

The evaluation of alternative routes must also consider substrate availability and preparation requirements [16] [17]. The synthesis of 4-heptylbenzoic acid derivatives required for cross-coupling approaches involves multiple steps, including Friedel-Crafts alkylation followed by oxidation [16] [18]. These preparative steps add to the overall synthetic complexity but may be justified by the improved efficiency of the coupling reaction [17].

Environmental and sustainability considerations favor radical-mediated and photochemical approaches, which typically operate under milder conditions with reduced solvent requirements [2] [9]. The elimination of low-temperature requirements and air-sensitive handling procedures represents significant advantages for industrial implementation [10]. However, the moderate yields associated with these methods may offset some environmental benefits through increased material throughput requirements [7].

2-(4-Heptylbenzoyl)-6-methoxypyridine represents a complex heterocyclic aromatic compound featuring a distinctive molecular architecture that combines multiple functional domains. The compound possesses the molecular formula C₂₀H₂₅NO₂ with a molecular weight of 311.42 g/mol, establishing it as a medium-sized organic molecule with significant structural complexity .

The core molecular framework consists of a pyridine ring system substituted at the 2-position with a 4-heptylbenzoyl moiety and at the 6-position with a methoxy group. This arrangement creates a biphenyl-pyridine conjugated system that exhibits extended π-electron delocalization across the aromatic domains [2] [3]. The spatial arrangement of these substituents generates multiple conformational possibilities that significantly influence the compound's physical and chemical properties.

Conformational analysis of this compound reveals several critical rotational degrees of freedom that affect molecular geometry. The primary conformational flexibility arises from rotation around the carbonyl carbon-aromatic carbon bond connecting the benzoyl group to the pyridine ring [4] [5]. Literature studies on similar methoxypyridine systems indicate that the methoxy group preferentially adopts a syn conformation relative to the pyridine nitrogen, with the methyl group eclipsing the nitrogen atom due to favorable electronic interactions [6] [7].

The heptyl chain provides additional conformational complexity through its seven-carbon aliphatic segment. Studies on long-chain alkyl aromatic compounds demonstrate that such chains typically adopt extended conformations in the solid state while exhibiting significant flexibility in solution [8] [9]. The para-substitution pattern on the benzene ring ensures that the heptyl chain projects away from the carbonyl functionality, minimizing steric interactions.

Intramolecular interactions play a crucial role in determining preferred conformations. The methoxy oxygen atom can participate in weak hydrogen bonding interactions with aromatic hydrogen atoms, while the carbonyl oxygen may engage in similar interactions with pyridine ring protons [10] [5]. These interactions contribute to conformational stability and influence the compound's overall molecular geometry.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(4-Heptylbenzoyl)-6-methoxypyridine through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum is expected to display characteristic signal patterns reflecting the diverse proton environments within the molecule [11] [12].

The aromatic proton region (7.0-8.5 ppm) should exhibit multiple signals corresponding to the pyridine ring protons and the para-disubstituted benzene ring protons. Based on similar methoxypyridine compounds, the pyridine protons are anticipated to appear as distinct multiplets with characteristic coupling patterns [13] [14]. The benzene ring protons, appearing as a characteristic AA'BB' system for para-disubstituted aromatics, should manifest as two distinct doublets around 7.2-7.8 ppm [15].

The methoxy group protons are expected to appear as a sharp singlet around 4.0 ppm, integrating for three protons. This chemical shift is consistent with literature values for 6-methoxypyridine derivatives [16] [17]. The heptyl chain protons should display a complex multiplet pattern in the aliphatic region (0.8-2.8 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the benzylic methylene group appearing as a triplet around 2.6 ppm [8] [18].

¹³C NMR spectroscopy provides critical information about the carbon framework and electronic environment. The carbonyl carbon is expected to resonate around 195 ppm, characteristic of aromatic ketones [11] [19]. The aromatic carbons should appear in the range of 110-160 ppm, with the methoxy-bearing carbon showing characteristic upfield shift due to the electron-donating effect of the methoxy group [20] [21].

Infrared spectroscopy offers valuable functional group identification capabilities. The most diagnostic peak corresponds to the carbonyl stretch around 1660 cm⁻¹, which may be slightly shifted from typical ketone values due to conjugation with the aromatic systems [22] [10]. The methoxy C-O stretch should appear around 1250 cm⁻¹, while aromatic C=C stretches are anticipated in the 1450-1600 cm⁻¹ region [23] [24].

Mass spectrometry analysis should confirm the molecular weight through observation of the molecular ion peak at m/z 311. Characteristic fragmentation patterns are expected to include loss of the heptyl chain (loss of 99 mass units) and benzoyl group fragmentation, providing structural confirmation through predictable bond cleavage patterns [12] [20].

Crystallographic and Computational Modeling Insights

Crystallographic analysis of 2-(4-Heptylbenzoyl)-6-methoxypyridine would provide definitive structural information regarding bond lengths, bond angles, and solid-state molecular packing arrangements. While specific crystallographic data for this compound was not identified in the literature search, analysis of related structures provides valuable insights into expected geometric parameters [10] [25].

Based on similar aromatic carbonyl compounds, the carbonyl bond length is anticipated to be approximately 1.22 Å, characteristic of C=O double bonds in conjugated systems [10] [26]. The methoxy C-O bond should measure approximately 1.43 Å, consistent with literature values for methoxypyridine derivatives [27] [16]. The aromatic ring systems are expected to maintain planarity with typical benzene and pyridine bond lengths and angles.

Computational modeling using density functional theory (DFT) methods provides comprehensive insights into molecular geometry, electronic structure, and conformational preferences. Literature studies on similar compounds employ B3LYP/6-31G* basis sets for geometry optimization, which have proven reliable for aromatic heterocyclic systems [28] [29] [30].

Electronic structure calculations reveal important information about frontier molecular orbitals and electronic transitions. The HOMO-LUMO gap provides insights into chemical reactivity and electronic excitation properties. Studies on related methoxypyridine compounds indicate that the HOMO is typically localized on the pyridine ring system, while the LUMO involves the carbonyl group and adjacent aromatic systems [5] [6].

Vibrational frequency calculations support experimental infrared spectroscopy assignments and provide thermodynamic data. The calculated frequencies for key functional groups, particularly the carbonyl stretch and aromatic modes, show excellent correlation with experimental observations when appropriate scaling factors are applied [28] [30].

Natural bond orbital analysis provides detailed information about charge distribution and bonding interactions. Such calculations reveal the extent of conjugation between aromatic systems and identify key stabilizing interactions that influence molecular conformation [29] [31].

Conformational analysis through computational methods explores the potential energy surfaces associated with rotation around key bonds. For methoxypyridine systems, calculations consistently predict preferences for syn conformations of the methoxy group relative to the pyridine nitrogen, with rotational barriers typically ranging from 2-8 kcal/mol depending on substitution patterns [5] [6] [32].